![molecular formula C15H18N2O5S B2761052 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448070-61-8](/img/structure/B2761052.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

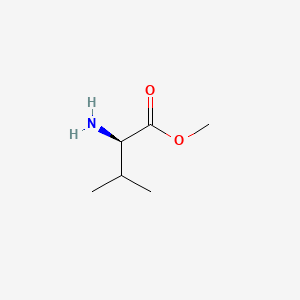

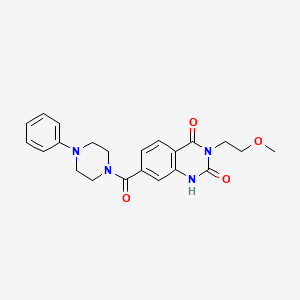

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . It’s part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

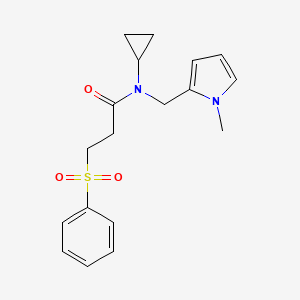

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent .Applications De Recherche Scientifique

Application in Understanding Compulsive Food Consumption

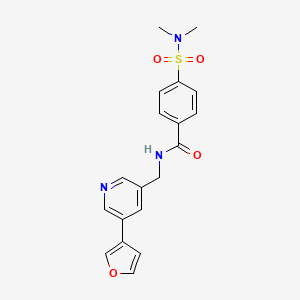

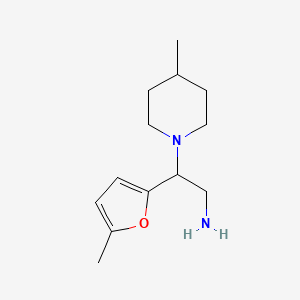

The study by Piccoli et al. (2012) explores the role of Orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. This research investigates neural systems that motivate and reinforce drug abuse, which may also underlie compulsive food seeking and intake. The study evaluates the effects of various OXR antagonists in a binge eating model in rats, contributing to understanding the mechanisms behind compulsive food consumption, which could lead to novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Contribution to Synthesis Methods

Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of various oxalamides and anthranilic acid derivatives, providing a new formula for these compounds. The research offers insights into the synthesis of complex molecules, including those related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide (Mamedov et al., 2016).

Role in Photopolymerization

Guillaneuf et al. (2010) discuss a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter. This compound, relevant to the study of this compound, decomposes under UV irradiation to generate corresponding radicals. This research provides valuable insights into the field of photopolymerization, demonstrating the potential applications of these compounds in advanced material synthesis (Guillaneuf et al., 2010).

Insights into Liquid Crystals

Naikwadi et al. (1980) synthesized 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes and utilized them as stationary phases for gas-liquid chromatography. The study provides insights into the development of liquid crystals, specifically examining the influence of lateral substitution on the relative retentions of compounds. This research contributes to understanding the properties and applications of liquid crystals, which is pertinent to the study of this compound in scientific research (Naikwadi et al., 1980).

Mécanisme D'action

These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-20-15(4-5-23-8-15)7-16-13(18)14(19)17-10-2-3-11-12(6-10)22-9-21-11/h2-3,6H,4-5,7-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTRGLUDXMSMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)